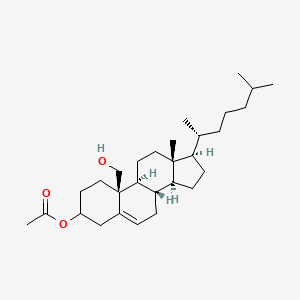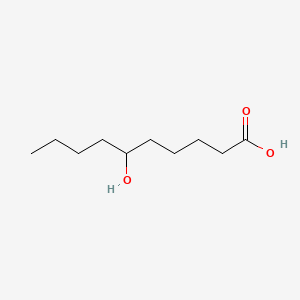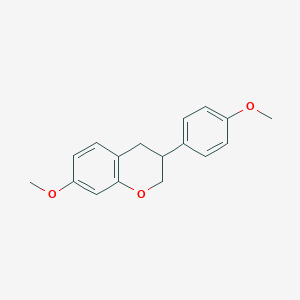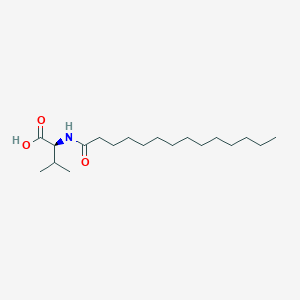![molecular formula C21H25NO2 B15124961 (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-ethanol CAS No. 113835-77-1](/img/structure/B15124961.png)
(11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Olopatadine Methanol is a derivative of olopatadine, a selective histamine H1-receptor antagonist. Olopatadine is commonly used in the treatment of allergic conditions such as allergic conjunctivitis and rhinitis. It works by inhibiting the release of inflammatory mediators like leukotrienes and thromboxanes from human polymorphonuclear leukocytes and eosinophils .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of olopatadine methanol involves several steps. One common method includes the reaction of 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid with methanol in the presence of thionyl chloride. This reaction is typically carried out at low temperatures (0°C) and then allowed to proceed at room temperature for 24 hours .
Industrial Production Methods
Industrial production of olopatadine methanol often involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the final product. The process may include steps such as solid-phase extraction and chromatographic separation to isolate and purify the compound .
化学反応の分析
Types of Reactions
Olopatadine methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various derivatives of olopatadine, which can be further utilized in pharmaceutical formulations .
科学的研究の応用
Olopatadine methanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and chromatographic analysis.
Biology: Studied for its effects on cellular processes and inflammatory pathways.
Medicine: Investigated for its potential in treating allergic conditions and other inflammatory diseases.
Industry: Utilized in the formulation of pharmaceutical products, especially in ophthalmic solutions.
作用機序
Olopatadine methanol exerts its effects by selectively blocking histamine H1 receptors, thereby inhibiting the release of inflammatory mediators. It also stabilizes mast cells, preventing degranulation and subsequent release of histamine and other inflammatory substances . The molecular targets include histamine H1 receptors and various proteins involved in the inflammatory response .
類似化合物との比較
Similar Compounds
Ketotifen: Another histamine H1-receptor antagonist with mast cell stabilizing properties.
Cromolyn: A mast cell stabilizer used in the treatment of allergic conditions.
Uniqueness
Olopatadine methanol is unique due to its dual mechanism of action, combining histamine H1-receptor antagonism with mast cell stabilization. This dual action makes it particularly effective in treating allergic conditions with minimal side effects compared to other similar compounds .
特性
CAS番号 |
113835-77-1 |
|---|---|
分子式 |
C21H25NO2 |
分子量 |
323.4 g/mol |
IUPAC名 |
2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]ethanol |
InChI |
InChI=1S/C21H25NO2/c1-22(2)12-5-8-19-18-7-4-3-6-17(18)15-24-21-10-9-16(11-13-23)14-20(19)21/h3-4,6-10,14,23H,5,11-13,15H2,1-2H3/b19-8+ |
InChIキー |
ZKOHNNRBHUBCOD-UFWORHAWSA-N |
異性体SMILES |
CN(C)CC/C=C/1\C2=CC=CC=C2COC3=C1C=C(C=C3)CCO |
正規SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Dichloro-6-isopropylthieno[3,2-d]pyrimidine](/img/structure/B15124880.png)
![[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B15124886.png)
![2-[N-(carboxymethyl)-4-(dinitrosoamino)anilino]acetic acid](/img/structure/B15124905.png)
![(2Z)-1,3,3-trimethyl-2-[(2Z)-2-[2-phenyl-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]indole;tetrafluoroborate](/img/structure/B15124914.png)

![3-[1'(R)-alpha-Methylbenzyl]-4(S)-chloromethyl-oxazolidin-2-one](/img/structure/B15124920.png)
![6-Bromo-3-azabicyclo[3.1.0]hexane](/img/structure/B15124921.png)




![7-[2-(4,4-Difluoro-3-oxooctyl)-3-(oxan-2-yloxy)-5-oxocyclopentyl]heptanoic acid](/img/structure/B15124942.png)
![[3-[1-Amino-2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-2-oxoethyl]-1-adamantyl] hydrogen sulfate](/img/structure/B15124948.png)
![(3beta,5beta,15alpha,16alpha,17beta)-15,16-Dihydro-17-(3-hydroxy-1-propynyl)-3'H-cycloprop[15,16]androsta-6,15-diene-3,5,17-triol](/img/structure/B15124954.png)
